molecular formula C21H24ClN5O B4462147 2-({2-[4-(2-chlorobenzyl)-1-piperazinyl]-4-quinazolinyl}amino)ethanol

2-({2-[4-(2-chlorobenzyl)-1-piperazinyl]-4-quinazolinyl}amino)ethanol

Cat. No. B4462147
M. Wt: 397.9 g/mol
InChI Key: VOLVOZPJCAGWIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-[4-(2-chlorobenzyl)-1-piperazinyl]-4-quinazolinyl}amino)ethanol is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. This compound is also known as TAK-285 and has been studied extensively for its ability to inhibit the growth of cancer cells. In

Mechanism of Action

TAK-285 works by inhibiting the activity of the HER2 receptor, which is overexpressed in many types of cancer. This inhibition prevents the receptor from signaling for cell growth and division, which leads to the inhibition of cancer cell growth. TAK-285 has also been shown to inhibit the activity of other growth factor receptors, such as EGFR and HER4, which can contribute to the growth of cancer cells.
Biochemical and Physiological Effects:
TAK-285 has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit the growth of cancer cells, TAK-285 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. TAK-285 has also been shown to inhibit the formation of blood vessels that supply nutrients to tumors, which can help to starve the tumor of the resources it needs to grow. In addition, TAK-285 has been shown to have minimal toxicity in normal cells, which makes it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using TAK-285 in lab experiments is its high specificity for the HER2 receptor, which makes it a useful tool for studying the role of this receptor in cancer growth and development. TAK-285 also has a relatively long half-life, which allows for sustained inhibition of the HER2 receptor. However, one limitation of using TAK-285 in lab experiments is its high cost, which can limit its availability for research purposes.

Future Directions

There are several future directions for research on TAK-285. One area of interest is the development of new formulations of TAK-285 that can improve its bioavailability and reduce its cost. Another area of interest is the investigation of TAK-285 in combination with other cancer drugs, such as immune checkpoint inhibitors, to enhance its therapeutic efficacy. Additionally, further research is needed to investigate the potential use of TAK-285 in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, TAK-285 is a promising compound that has been extensively studied for its potential therapeutic properties in cancer treatment. Its ability to inhibit the growth of cancer cells by targeting the HER2 receptor makes it a useful tool for studying the role of this receptor in cancer growth and development. TAK-285 has also been shown to have minimal toxicity in normal cells, which makes it a promising candidate for cancer treatment. Further research is needed to investigate its potential use in the treatment of other diseases and to develop new formulations that can improve its bioavailability and reduce its cost.

Scientific Research Applications

TAK-285 has been extensively studied for its potential therapeutic properties in cancer treatment. It has been shown to inhibit the growth of cancer cells by targeting the HER2 receptor, which is overexpressed in many types of cancer. TAK-285 has also been shown to be effective in combination with other cancer drugs, such as paclitaxel and docetaxel. In addition to its potential use in cancer treatment, TAK-285 has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-[[2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]quinazolin-4-yl]amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN5O/c22-18-7-3-1-5-16(18)15-26-10-12-27(13-11-26)21-24-19-8-4-2-6-17(19)20(25-21)23-9-14-28/h1-8,28H,9-15H2,(H,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLVOZPJCAGWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)C3=NC4=CC=CC=C4C(=N3)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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